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molecular formula C11H15ClO3 B8358611 1-(3-Chloropropoxy)-3,5-dimethoxybenzene

1-(3-Chloropropoxy)-3,5-dimethoxybenzene

Cat. No. B8358611
M. Wt: 230.69 g/mol
InChI Key: OSPSTFKEHOVIGO-UHFFFAOYSA-N
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Patent
US04950674

Procedure details

A mixture of 3,5-dimethoxyphenol 100.0 g (0.6486 mole), chlorobromopropane 148.0 g (0.96 mole) and potassium carbonate 89.6 g (0.96 mole) was heated overnight at gentle reflux in 600 ml of acetone. The reaction mixture was cooled at room temperature, filtered, and stripped to dryness via a rotary evaporator. The resulting oil was dissolved in chloroform and the solution extracted with 5% aqueous sodium hydroxide; removal of chloroform gave a dark brown oil. A 5-g sample of the oil was pumped in vacuo overnight at 80° C. This produced 3.23 g (53.2% yield based on the aliquot taken) of dark brown oil. H1 (CDCl3): δ 2-2.14 (quintuplet, center methylene protons, 2H), 3.6-4.2 (m, aliphatic protons, 4H), 3.8 (s, OCH3, 6H), 6.1 (s,aromatic protons, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
89.6 g
Type
reactant
Reaction Step One
[Compound]
Name
aliphatic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:11])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[Cl:12][CH:13](Br)[CH2:14][CH3:15].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:12][CH2:13][CH2:14][CH2:15][O:11][C:5]1[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)O
Name
Quantity
148 g
Type
reactant
Smiles
ClC(CC)Br
Name
Quantity
89.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
aliphatic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
stripped to dryness via a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in chloroform
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with 5% aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
removal of chloroform
CUSTOM
Type
CUSTOM
Details
gave a dark brown oil
CUSTOM
Type
CUSTOM
Details
was pumped in vacuo overnight at 80° C
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
ClCCCOC1=CC(=CC(=C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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